2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-27-17-9-5-4-8-16(17)24-20(26)19-15(10-13-28-19)22-21(24)29-14-18(25)23-11-6-2-3-7-12-23/h4-5,8-9H,2-3,6-7,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADOWEBHRFDBSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule with potential therapeutic applications. Its structure incorporates various functional groups that may confer significant biological activity, particularly in the areas of antimicrobial and anticancer research. This article aims to summarize the biological activities associated with this compound based on current literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.48 g/mol. The structural features include:
- An azepane ring, which may enhance its interaction with biological targets.
- A thieno[3,2-d]pyrimidine core, known for its bioactivity.
Biological Activity Overview
Preliminary studies suggest that compounds similar to this one exhibit a range of biological activities:
-
Antimicrobial Activity :
- Compounds containing thieno[3,2-d]pyrimidine structures have shown promising antibacterial properties. For instance, derivatives with halogen substituents demonstrate enhanced toxicity against various bacterial strains .
- The presence of the azepan moiety may facilitate better binding to bacterial targets, thereby increasing efficacy.
-
Anticancer Properties :
- Thieno[3,2-d]pyrimidines have been linked to anticancer effects due to their ability to inhibit specific enzymes involved in tumor growth. For example, studies indicate that these compounds can interfere with DNA replication and repair mechanisms .
- Research has highlighted the potential of such compounds in targeting cancer cell metabolism, suggesting a dual role as both cytotoxic agents and metabolic inhibitors .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
The proposed mechanisms through which the compound exerts its biological effects include:
- Enzyme Inhibition : The thieno[3,2-d]pyrimidine core can inhibit key enzymes involved in cell proliferation and survival.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA strands, preventing replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally analogous molecules derived from the provided evidence:
Research Findings
- Synthetic Routes: The target compound’s synthesis likely parallels methods in , where enaminones react with electrophilic reagents to form thioether linkages. However, the azepane side chain may require additional steps for cyclic amine incorporation .
- Antineoplastic Potential: Pyrimidine-2-thione derivatives () with similar cores show antineoplastic activity, suggesting the target compound’s thieno-pyrimidinone core could be optimized for anticancer applications .
- ADMET Considerations: The azepane group may improve blood-brain barrier penetration compared to bulky substituents (e.g., trifluoromethoxy in ), though solubility remains a challenge due to the aromatic thieno system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
